4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine
Overview
Description
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an amino group, a fluorophenoxy group, and a nitro group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine typically involves multiple steps, including nitration, reduction, and substitution reactions. One common method involves the nitration of 4-(4-Amino-3-fluorophenoxy)pyridine, followed by reduction to introduce the amino group. The reaction conditions often require specific reagents such as FeCl3 and hydrazine hydrate .
Industrial Production Methods
For industrial production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of inorganic bases to replace more hazardous reagents like potassium t-butoxide, and crystallization methods for product separation .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3, hydrazine hydrate, and various inorganic bases. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino-substituted derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit kinase activity, leading to downstream effects on cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A structurally related compound used in the synthesis of regorafenib.
4-[4-(Amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide: Another similar compound with applications in pharmaceutical research.
Uniqueness
4-(4-Amino-3-fluorophenoxy)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c12-7-5-6(1-2-8(7)13)19-9-3-4-15-11(14)10(9)16(17)18/h1-5H,13H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQBFOSWFQZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=NC=C2)N)[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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